molecular formula C12H17BrOS B3159878 (4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane CAS No. 865138-55-2

(4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane

Cat. No. B3159878
CAS RN: 865138-55-2
M. Wt: 289.23 g/mol
InChI Key: IHIUEMIEYBSOJP-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane, or BDEES, is a sulfonamide compound that has recently been studied for its potential applications in a variety of scientific fields. This compound is a highly versatile molecule due to its unique physical and chemical properties, and has been used in a variety of research applications.

Scientific Research Applications

BDEES has been studied for its potential applications in a variety of scientific fields, such as organic synthesis, drug synthesis, and materials science. In organic synthesis, BDEES has been used as a reagent for the synthesis of various compounds, such as β-lactams, amides, and sulfonamides. In drug synthesis, BDEES has been used as a starting material for the synthesis of various drugs, such as antibiotics and anti-cancer agents. In materials science, BDEES has been used as a reagent for the synthesis of various materials, such as polymers, nanomaterials, and nanoparticles.

Mechanism of Action

The mechanism of action of BDEES is still not well understood. However, it is believed that the compound acts as an inhibitor of several enzymes, such as cytochrome P450 and proteases. In addition, BDEES has been found to inhibit the activity of several transporters, such as the multidrug resistance protein 1 (MDR1) and the organic anion transporter 1 (OAT1). These effects are believed to be mediated by the compound’s ability to bind to the active sites of these enzymes and transporters.
Biochemical and Physiological Effects
BDEES has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that BDEES is able to inhibit the growth of several bacterial species, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, BDEES has been found to have anti-inflammatory and antioxidant properties, and has been found to be effective in reducing the levels of several inflammatory markers, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).

Advantages and Limitations for Lab Experiments

The use of BDEES in laboratory experiments has several advantages. First, BDEES is relatively inexpensive and easy to obtain. Second, the compound is highly soluble in a variety of solvents, making it easy to use in a variety of experiments. Finally, BDEES is highly stable and has a long shelf life, making it a suitable reagent for long-term experiments.
However, there are also several limitations to the use of BDEES in laboratory experiments. First, the compound is toxic, and must be handled with caution. Second, the compound is not water soluble, which can limit its use in certain experiments. Finally, the compound is reactive, and can react with other compounds or reactants in the experiment.

Future Directions

There are several possible future directions for further research on BDEES. First, further research is needed to better understand the mechanism of action of the compound, and to identify additional potential applications. Second, further research is needed to develop more efficient and cost-effective synthesis methods for the compound. Third, further research is needed to better understand the biochemical and physiological effects of the compound, and to identify any potential toxic effects. Finally, further research is needed to explore the potential use of BDEES in drug synthesis and materials science.

properties

IUPAC Name

2-bromo-5-(2-ethoxyethylsulfanyl)-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrOS/c1-4-14-5-6-15-11-7-9(2)12(13)10(3)8-11/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIUEMIEYBSOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCSC1=CC(=C(C(=C1)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane

Synthesis routes and methods

Procedure details

To a solution of 2-[(3,5-dimethylphenyl)thio]ethyl ethyl ether (2.69 g, 12.8 mmol) in acetic acid (60 mL) was slowly added dropwise a solution of bromine (0.68 mL, 13.2 mmol) in acetic acid (30 mL) under stirring at room temperature. The reaction mixture was stirred at the same temperature for 2 hr, poured into cold water, and the mixture was extracted with diethyl ether. The extract was washed with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane-hexane/ethyl acetate=20/1) to give the title compound (2.41 g, yield 65%) as a pale-yellow oil.
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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